molecular formula C17H10N4O4 B2746797 3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one CAS No. 325804-88-4

3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one

Cat. No. B2746797
CAS RN: 325804-88-4
M. Wt: 334.291
InChI Key: TVUXCFDUZQORSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one” is complex, with multiple rings and functional groups . The nitrophenyl group, the triazol group, and the chromenone group each contribute to the overall structure of the molecule.

Scientific Research Applications

Definition and Historical Background

Schiff bases result from the condensation reaction between a primary amine and a carbonyl compound (typically an aldehyde or a ketone). Named after the German chemist Hugo Schiff, who first reported their synthesis in 1864, these compounds play a pivotal role in modern chemistry. Their widespread use extends across various branches of chemistry, including inorganic, organic, and analytical fields .

Applications

Catalysis: Schiff bases serve as ligands in transition metal complexes, enhancing catalytic activity. Their coordination chemistry plays a crucial role in catalytic reactions, including oxidation, reduction, and asymmetric synthesis.

Medicinal Chemistry: Researchers explore Schiff bases for their potential as bioactive compounds. They exhibit antimicrobial, antiviral, and anticancer properties. The nitrophenyl-substituted Schiff base may have promising biological applications.

Materials Science: Schiff bases contribute to the development of functional materials. Their ability to form coordination complexes with metals makes them useful in designing sensors, luminescent materials, and molecular magnets.

Environmental Contexts: Schiff bases find applications in environmental monitoring and remediation. They can act as colorimetric sensors for detecting heavy metals or organic pollutants in water and soil.

Coordination Chemistry: Schiff bases participate in metal-ligand interactions, forming stable complexes. These complexes have implications in fields like bioinorganic chemistry and materials science.

Plankton Respiration Studies: Interestingly, Schiff bases have been used in plankton respiration studies. Researchers measure oxygen consumption in plankton communities or assess the electron transport system (ETS) using Schiff base derivatives .

Recent Advances and Future Directions

Continued research aims to explore novel Schiff base derivatives, optimize synthesis methods, and uncover additional applications. As a valuable resource, Schiff bases continue to inspire scientists, students, and practitioners across various scientific disciplines .

Future Directions

The future research directions for “3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one” could include further exploration of its synthesis, characterization, and potential applications. For instance, similar compounds have shown promise in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O4/c22-17-13(9-10-4-1-2-7-14(10)25-17)16-18-15(19-20-16)11-5-3-6-12(8-11)21(23)24/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUXCFDUZQORSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one

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